molecular formula C70H36N4O10 B12688939 9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- CAS No. 38412-17-8

9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)-

Cat. No.: B12688939
CAS No.: 38412-17-8
M. Wt: 1093.1 g/mol
InChI Key: ACUCBKPCENSOBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- typically involves the reaction of 9,10-anthracene functional compounds with an excess of 4-butylaniline under mild reaction conditions. The reaction requires a suitable solvent and an extended reaction time to ensure complete conversion . After the reaction, the product is purified through crystallization or other purification methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound to lower oxidation state products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state anthraquinone derivatives, while reduction reactions may produce lower oxidation state anthracene derivatives.

Scientific Research Applications

9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes, which may contribute to its potential anticancer properties. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- is unique due to its multiple anthracene and anthraquinone units, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

38412-17-8

Molecular Formula

C70H36N4O10

Molecular Weight

1093.1 g/mol

IUPAC Name

1,4,5,8-tetrakis[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione

InChI

InChI=1S/C70H36N4O10/c75-61-33-13-1-5-17-37(33)65(79)53-41(61)21-9-25-45(53)71-49-29-30-50(72-46-26-10-22-42-54(46)66(80)38-18-6-2-14-34(38)62(42)76)58-57(49)69(83)59-51(73-47-27-11-23-43-55(47)67(81)39-19-7-3-15-35(39)63(43)77)31-32-52(60(59)70(58)84)74-48-28-12-24-44-56(48)68(82)40-20-8-4-16-36(40)64(44)78/h1-32,71-74H

InChI Key

ACUCBKPCENSOBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C5C(=C(C=C4)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)C(=O)C9=C(C=CC(=C9C5=O)NC1=CC=CC2=C1C(=O)C1=CC=CC=C1C2=O)NC1=CC=CC2=C1C(=O)C1=CC=CC=C1C2=O

Origin of Product

United States

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